6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a phenylethyl group attached to a pyrazolo[3,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common approach is the cyclization of intermediate compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form the pyrazolo[3,4-b]pyridine core . Subsequent functionalization steps, including Suzuki cross-couplings with various boronic acids and alkylation reactions, are employed to introduce the methoxyphenyl, dimethyl, and phenylethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Industry: Its unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and reducing the expression of proliferating cell nuclear antigen .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazolo[3,4-b]pyridine core and exhibit antiproliferative activity.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds have a similar fused ring structure and are synthesized via multi-component reactions.
Uniqueness
6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl, dimethyl, and phenylethyl groups differentiates it from other pyrazolo[3,4-b]pyridine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-16-22-20(24(29)25-13-12-17-8-5-4-6-9-17)15-21(26-23(22)28(2)27-16)18-10-7-11-19(14-18)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29) |
InChI Key |
ARBSLMYZYQGBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCCC4=CC=CC=C4)C |
Origin of Product |
United States |
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